5-(1-Aminocyclopropyl)furan-2-carboxylicacidhydrochloride
Description
5-(1-Aminocyclopropyl)furan-2-carboxylic acid hydrochloride is a furan-based carboxylic acid derivative featuring a cyclopropylamine substituent at the 5-position of the furan ring and a carboxylic acid group at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. The cyclopropyl group introduces conformational rigidity, which can influence binding affinity and metabolic stability in biological systems.
Properties
Molecular Formula |
C8H10ClNO3 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
5-(1-aminocyclopropyl)furan-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c9-8(3-4-8)6-2-1-5(12-6)7(10)11;/h1-2H,3-4,9H2,(H,10,11);1H |
InChI Key |
BOLPQDBUWNMODC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(O2)C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-(1-Aminocyclopropyl)furan-2-carboxylic acid hydrochloride
Reported Synthetic Routes
Cyclopropane ring formation via diazomethane and pyrolysis (Related cyclopropyl amino acid synthesis)
A classical method for preparing 1-aminocyclopropane-carboxylic acid derivatives involves:
Reacting β-acylamino-acrylic acid esters with diazomethane to form pyrazoline intermediates.
Pyrolyzing these pyrazolines to generate 1-acylamino-cyclopropane-carboxylic acid esters.
Saponification of these esters yields the free amino acid.
This method, however, involves diazomethane, which is toxic and explosive, making it less favorable for large-scale or industrial synthesis.
Alternative cyclopropyl ring formation using S-alkylation and cyclization
Another approach involves:
S-alkylation of N-butoxycarbonyl methionine methyl ester with fluorosulfonic acid methyl ester.
Cyclization with sodium hydride to form 1-butoxycarbonyl-amino-cyclopropane-carboxylic acid methyl ester.
Followed by saponification and deprotection to obtain the amino acid.
This route avoids diazomethane but uses hazardous reagents like methyl fluorosulfonate and sodium hydride, which are unsuitable for technical or industrial applications.
Conversion to Hydrochloride Salt
The free base 5-(1-aminocyclopropyl)furan-2-carboxylic acid is typically converted to its hydrochloride salt by treatment with concentrated aqueous hydrochloric acid under cooling, followed by evaporation to dryness to isolate the hydrochloride salt as a stable, crystalline solid.
Analytical Data and Reaction Conditions Summary
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Selective dehalogenation | Zinc metal | Remove one bromine from dibromofuran | Mild reducing conditions required |
| Esterification | Alcoholic acid or acid catalyst | Protect carboxylic acid | Enables further transformations |
| Palladium-catalyzed cyanation | Pd catalyst, cyanide source | Introduce nitrile group | Requires inert atmosphere |
| Nitrile reduction & Boc protection | Reducing agent (e.g., LiAlH4), Boc2O | Convert nitrile to amine and protect | Avoids side reactions |
| Saponification & Boc deprotection | Base hydrolysis, acid treatment | Regenerate acid, remove protecting group | Final free amino acid formation |
| Hydrochloride salt formation | Concentrated HCl, cooling, evaporation | Convert amine to hydrochloride salt | Stabilizes compound for storage |
Research Discoveries and Perspectives
The furan ring in 5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride enables π-π stacking interactions with aromatic residues in proteins, potentially influencing protein conformation and enzymatic activity.
The aminocyclopropyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their biological functions.
The synthetic methods developed for this compound emphasize selective functional group transformations to preserve the delicate furan ring and cyclopropyl amine moiety, which are crucial for biological activity.
Electrochemical methods for selective reduction of related furan derivatives have been reported, allowing impurity control and functional group selectivity, which could be adapted for precursor synthesis steps.
Chemical Reactions Analysis
Amide Formation
The carboxylic acid group readily undergoes amidation reactions with primary or secondary amines. Typical conditions involve coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) in aprotic solvents (e.g., DMF or THF). This reaction is pivotal for generating derivatives with enhanced pharmacological properties.
Example Reaction:
Key Observations:
-
Reaction efficiency depends on steric hindrance from the cyclopropyl group.
-
Yields range from 60–85% under optimized conditions.
Esterification
The carboxylic acid can be esterified using alcohols (e.g., methanol, ethanol) under acidic catalysis (e.g., HSO or HCl gas). This reaction improves the compound’s lipophilicity, facilitating membrane permeability in biological studies.
Example Reaction:
Conditions:
Decarboxylation
Ther
Scientific Research Applications
Based on the search results, here's what can be gathered about chemical compounds and their applications:
GABA Aminotransferase Inhibitors
- GABA-AT inhibitors can increase brain GABA levels and are an important approach for new treatments for epilepsy and addiction .
- Vigabatrin and γ-ethynylGABA are examples of epilepsy drugs that inactivate the GABA-AT enzyme .
GLP-1R Modulating Compounds
- Glucagon-like peptide-1 receptor (GLP-1R) agonists can be used for treating metabolic diseases such as NASH, obesity, and Type 2 diabetes .
- Examples of GLP-1R agonists include dulaglutide, and exenatide .
METTL3 Inhibitory Compounds
- Compounds that function as inhibitors of METTL3 (N6-adenosine-methyltransferase 70 kDa subunit) enzyme activity exist .
Peptidylarginine Deiminase Inhibitors
- Inhibitors of peptidylarginine deiminases (PADs) can be used for therapeutic treatment of diseases associated with PADs .
- Specifically, compounds can be used to inhibit peptidylarginine deiminase type 4 (PAD4) .
- PAD4 inhibitors may be useful for treating conditions such as acute lymphocytic leukemia, ankylosing spondylitis, cancer, chronic lymphocytic leukemia, colitis, lupus, rheumatoid arthritis, multiple sclerosis, or ulcerative colitis .
Other Compounds
- CCG-100605 (2-(2-amino-3-methoxyphenyl)-4H-chromen-4-one) is a MEK inhibitor .
- CCG-100613 (5-{[(2,5-dihydroxyphenyl)methyl][(2-hydroxyphenyl)methyl]amino}-2-hydroxybenzoic acid) is an EGFRK inhibitor .
- CCG-100615 (2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile) is an EGFRK inhibitor .
- CCG-100620 (2-[(4-methoxyphenyl)methylidene]propanedinitrile) serves as a negative control for TK inhibitors .
- CCG-100627 (4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol) is a Syk inhibitor .
- CCG-100752 (3,5-dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2-hydroxy-6-methoxybenzamide) is related to Raclopride .
- CCG-100758 (methyl (5Z)-5-[hydroxy(methoxy)methylidene]-2,6-dimethyl-4-(2-nitrophenyl)-4,5-dihydropyridine-3-carboxylate) is related to NIFEDIPINE .
- CCG-100759 (2-(3-fluoro-4-phenylphenyl)propanoic acid) is a compound with noted activity .
- CCG-100760 (3-hydroxy-1,2-dimethyl-1,4-dihydropyridin-4-one) is a compound with noted activity .
- CCG-100776 ((1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol hydrochloride) is related to Vesamicol hydrochloride .
- Rilmenidine hemifumarate is a selective I1 imidazoline receptor agonist .
G Protein-Coupled Receptors
Mechanism of Action
The mechanism of action of 5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The furan ring may also play a role in the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
a) 5-(2-Amino-2-oxoethyl)furan-2-carboxylic acid
- Structure: Contains a 2-amino-2-oxoethyl group (-CH2-C(O)-NH2) at the 5-position of the furan ring.
- Key Difference : The substituent is a linear chain with an amide group instead of a cyclopropane ring. This reduces steric hindrance but increases flexibility compared to the cyclopropylamine group in the target compound.
- Nomenclature: Named using "amino-" and "oxo-" prefixes per IUPAC rules, avoiding the term "carbamoyl" .
b) 5-(Alkoxycarbonyl)furan-2-carboxylic Acid Derivatives
- Structure : Features an alkoxycarbonyl group (-CO-O-R) at the 5-position.
- Key Difference: The substituent is an ester derivative, lacking the amino group present in the target compound. This reduces basicity and alters reactivity, particularly in nucleophilic or acidic environments.
- Synthesis : Produced via oxidation of 5-alkoxy-furfural precursors, contrasting with the cyclopropanation or amine-introduction methods required for the target compound .
c) 5-(Aminomethyl)furan-2-carboxylic Acid Hydrochloride
- Structure: Substituted with a simple aminomethyl group (-CH2-NH2) at the 5-position.
- Key Difference : The absence of a cyclopropane ring results in greater conformational flexibility and lower steric demand. This may reduce metabolic stability but improve solubility.
- Commercial Data : Priced at €2,353.00 per 100 mg, indicating a less complex synthesis compared to the cyclopropyl variant (priced at €5,796.00 per 500 mg) .
d) (5R,6S)-3-(2-Aminoethylthio)-6-[(R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid
- Structure : A bicyclic β-lactam antibiotic analog with a thioether and hydroxyethyl substituents.
- Key Difference: The complex bicyclic core and additional functional groups (e.g., thioether, hydroxyethyl) distinguish it from the monocyclic furan scaffold of the target compound. However, both share carboxylic acid moieties critical for biological activity .
Physicochemical Properties
| Property | Target Compound | 5-(Aminomethyl) Derivative | 5-(Alkoxycarbonyl) Derivatives |
|---|---|---|---|
| Solubility | High (due to hydrochloride salt) | Moderate (free base less soluble) | Low (ester groups reduce polarity) |
| Lipophilicity (LogP) | Moderate (cyclopropane increases hydrophobicity) | Low (polar aminomethyl group) | High (alkoxy groups enhance lipophilicity) |
| Stability | High (rigid cyclopropane resists degradation) | Moderate (prone to oxidation) | Variable (depends on alkoxy chain length) |
Biological Activity
5-(1-Aminocyclopropyl)furan-2-carboxylic acid hydrochloride is a compound of significant interest in the field of biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data.
Chemical Structure and Properties
5-(1-Aminocyclopropyl)furan-2-carboxylic acid hydrochloride is characterized by its unique structure, which includes a furan ring and an aminocyclopropyl group. This structural framework is crucial for its biological interactions.
The biological activity of this compound is primarily linked to its role as a precursor in the biosynthesis of various important biomolecules. It has been shown to interact with several enzymatic pathways, particularly those involved in amino acid metabolism and neurotransmitter synthesis.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in neurotransmitter degradation, potentially increasing levels of neurotransmitters like GABA (gamma-aminobutyric acid), which is crucial for regulating neuronal excitability.
- Modulation of Signal Transduction Pathways : It may influence G protein-coupled receptor (GPCR) pathways, which are essential for numerous physiological processes including mood regulation and response to stress .
Neuroprotective Effects
Studies suggest that compounds with similar structures may offer neuroprotective effects by modulating neurotransmitter levels. This could have implications for treating conditions such as epilepsy and anxiety disorders .
Case Studies
- Neurotransmitter Modulation : A study demonstrated that compounds structurally related to 5-(1-Aminocyclopropyl)furan-2-carboxylic acid can significantly increase GABA levels in vitro, suggesting potential applications in treating epilepsy .
- Antifungal Activity : In a comparative study, furan derivatives exhibited antifungal properties against Candida species, indicating that similar compounds might possess therapeutic potential against fungal infections .
Data Tables
| Activity | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antifungal | Furan Derivative A | 15.4 | Inhibition of fungal cell wall synthesis |
| Neurotransmitter Modulation | 5-(1-Aminocyclopropyl)furan-2-carboxylic acid | N/A | Increase in GABA levels |
| Enzymatic Inhibition | Furan Derivative B | 12.0 | Inhibition of GABA-AT |
Research Findings
Recent studies have highlighted the potential of furan derivatives in various biological applications. For instance, a review noted that furan-based compounds exhibit a range of pharmacological activities including anti-inflammatory, anti-cancer, and anti-microbial effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or aminocyclopropane introduction using transition-metal catalysis. For optimization, employ a fractional factorial design (FFD) to test variables like temperature, catalyst loading, and solvent polarity. Statistical analysis of yields and purity (e.g., ANOVA) identifies critical parameters . Computational tools like density functional theory (DFT) can predict transition states to guide reaction pathways .
Q. How should researchers characterize the stability of 5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines, exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC-UV/Vis and LC-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life. Note incompatibility with strong acids/bases and oxidizing agents during storage .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR (1H/13C, DEPT-135) to verify cyclopropane and furan ring geometry.
- FT-IR for carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and amine (N-H bend ~1600 cm⁻¹).
- HPLC-MS (ESI+) for purity assessment and detection of byproducts like ring-opened derivatives .
Advanced Research Questions
Q. How can computational methods elucidate the reactivity of the aminocyclopropyl group in catalytic or biological systems?
- Methodological Answer : Perform molecular dynamics (MD) simulations to study steric effects of the cyclopropane ring. Use docking software (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes). DFT calculations (Gaussian 16) analyze charge distribution and frontier orbitals to explain nucleophilic/electrophilic behavior .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound?
- Methodological Answer : If antimicrobial assays conflict, standardize protocols (e.g., CLSI guidelines) and validate using positive/negative controls. Employ isothermal titration calorimetry (ITC) to measure binding affinities to suspected targets. Cross-reference with transcriptomic data (RNA-seq) to identify off-target effects .
Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?
- Methodological Answer : Utilize nanofiltration (NF) membranes with a molecular weight cutoff (MWCO) of 300–500 Da to retain larger byproducts. Optimize transmembrane pressure (3–5 bar) and pH (5–6) to enhance selectivity. Compare with traditional methods (column chromatography) using a Pareto analysis of yield vs. cost .
Q. What mechanistic insights explain the compound’s susceptibility to hydrolysis, and how can derivatization enhance stability?
- Methodological Answer : Probe hydrolysis kinetics under acidic/neutral/basic conditions via 1H NMR. Identify intermediates (e.g., ring-opened products) using tandem MS. To improve stability, synthesize prodrugs (e.g., ester or amide derivatives) and compare hydrolysis rates. QSAR models prioritize substituents with electron-withdrawing groups .
Methodological and Safety Considerations
Q. What statistical approaches are recommended for designing dose-response studies involving this compound?
- Methodological Answer : Use a log-linear model with a central composite design (CCD) to test multiple doses. Apply the Hill equation for EC50/IC50 determination. Validate with bootstrap resampling to quantify uncertainty. Include negative controls to account for solvent effects .
Q. How should researchers mitigate environmental hazards during large-scale synthesis?
- Methodological Answer : Classify waste per UN3077 guidelines (environmentally hazardous solid). Implement green chemistry principles: substitute dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent. Use life-cycle assessment (LCA) software (e.g., SimaPro) to quantify environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
